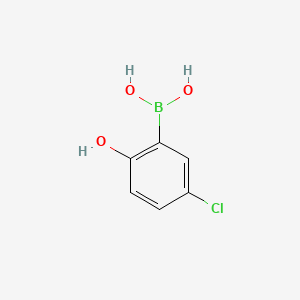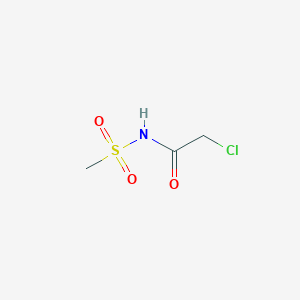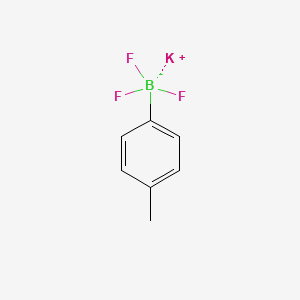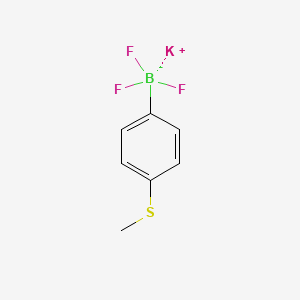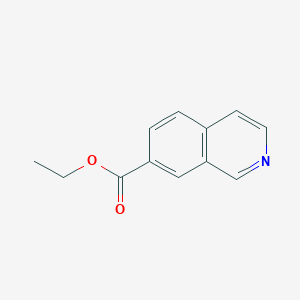
Isoquinolina-7-carboxilato de etilo
Descripción general
Descripción
Ethyl isoquinoline-7-carboxylate is a chemical compound belonging to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety. This moiety consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . Isoquinoline derivatives are known for their diverse applications in medicinal and industrial chemistry .
Aplicaciones Científicas De Investigación
Ethyl isoquinoline-7-carboxylate has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
Ethyl isoquinoline-7-carboxylate is a compound that has been studied for its potential biological activities
Mode of Action
Isoquinoline derivatives have been known to interact with various targets, leading to changes in cellular processes . The specific interactions of Ethyl isoquinoline-7-carboxylate with its targets and the resulting changes are areas that warrant further investigation.
Biochemical Pathways
Isoquinoline alkaloids, which include Ethyl isoquinoline-7-carboxylate, are synthesized from tyrosine decarboxylated precursor (tyramine or dopamine) which is condensed with a second precursor to form a specific scaffold
Result of Action
Isoquinoline derivatives have been known to exert diverse biological activities
Action Environment
It is known that the synthesis of isoquinoline derivatives can be influenced by various environmental factors
Análisis Bioquímico
Biochemical Properties
Ethyl isoquinoline-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of ethyl isoquinoline-7-carboxylate to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
Ethyl isoquinoline-7-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, ethyl isoquinoline-7-carboxylate can inhibit cell proliferation by interfering with specific signaling pathways such as the MAPK/ERK pathway . Additionally, it can alter gene expression profiles, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of ethyl isoquinoline-7-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, ethyl isoquinoline-7-carboxylate can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can result in altered cellular responses and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl isoquinoline-7-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Ethyl isoquinoline-7-carboxylate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that its effects on cellular function can persist, although the extent of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of ethyl isoquinoline-7-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
Ethyl isoquinoline-7-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interaction with cofactors such as NADPH is also essential for its metabolism.
Transport and Distribution
Within cells and tissues, ethyl isoquinoline-7-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of ethyl isoquinoline-7-carboxylate is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including ethyl isoquinoline-7-carboxylate, can be achieved through various methods. One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of an acid medium (such as sulfuric acid) and an oxidizing agent . This method provides good yields of quinoline derivatives.
Other methods include the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone, and the Pomeranz-Fritsch reaction, which uses benzylamine and glyoxal . These methods can be modified with eco-friendly transition metal-mediated reactions, ultrasound irradiation, or greener protocols .
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs large-scale synthesis methods that prioritize efficiency and yield. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, and solvent-free conditions to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl isoquinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ethyl isoquinoline-7-carboxylate may yield isoquinoline-7-carboxylic acid, while reduction may produce ethyl isoquinoline-7-carboxylate derivatives with reduced functional groups .
Comparación Con Compuestos Similares
Ethyl isoquinoline-7-carboxylate can be compared with other similar compounds, such as:
Quinoline: Another nitrogen-based heterocyclic compound with a similar structure but different biological activities.
Isoquinoline: The parent compound of ethyl isoquinoline-7-carboxylate, with a simpler structure and different reactivity.
Quinoline-4-carboxylic acid: A related compound with a carboxyl group at a different position, leading to different chemical and biological properties.
Ethyl isoquinoline-7-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activities .
Propiedades
IUPAC Name |
ethyl isoquinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)10-4-3-9-5-6-13-8-11(9)7-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGGUHTWKIMKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627151 | |
| Record name | Ethyl isoquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407623-83-0 | |
| Record name | Ethyl isoquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



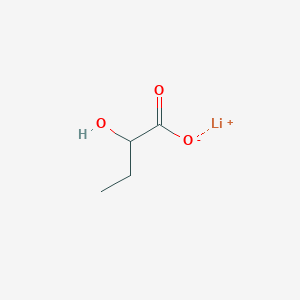
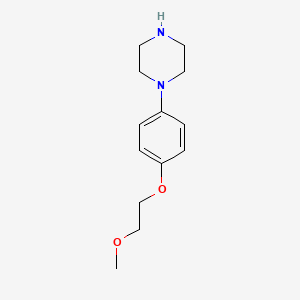
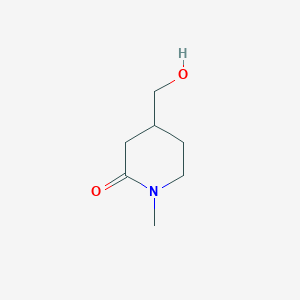
![Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-](/img/structure/B1592808.png)
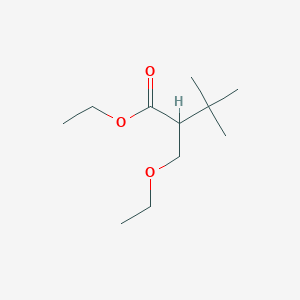
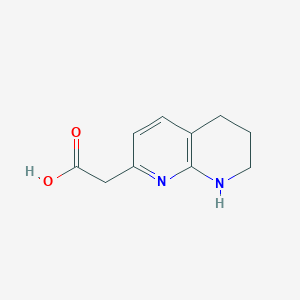

![6-Iodobenzo[d]thiazole](/img/structure/B1592812.png)
